1-(Hydroxymethyl)cyclobutanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

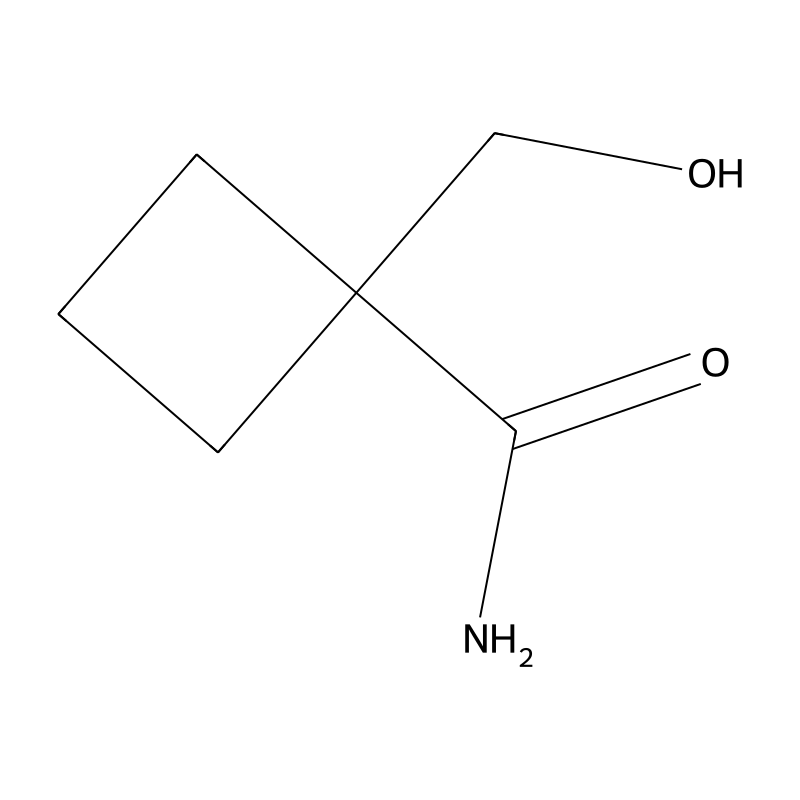

1-(Hydroxymethyl)cyclobutanecarboxamide is a four-membered cyclic carboxylic acid derivative. Its molecular structure consists of a cyclobutane ring with a hydroxymethyl group (-CH2OH) and a carboxamide group (-C(=O)NH2) attached. This configuration contributes to its unique chemical behavior and biological activity, making it a subject of interest in organic chemistry and medicinal research .

Availability and Use as a Research Building Block

Several chemical suppliers offer 1-(Hydroxymethyl)cyclobutanecarboxamide as a research chemical, suggesting its potential use as a building block in organic synthesis. These suppliers typically don't specify intended applications [, , ].

Future Research Potential

The presence of both a carboxamide and a hydroxymethyl functional group in the molecule offers interesting possibilities for further research. Carboxamides can participate in hydrogen bonding and amide hydrolysis reactions, while hydroxymethyl groups can be involved in various organic transformations. However, specific research examples utilizing these functionalities haven't been documented yet in scientific literature.

The chemical reactivity of 1-(Hydroxymethyl)cyclobutanecarboxamide can be attributed to the presence of both the hydroxymethyl and amide functional groups. It can undergo various reactions, including:

- Nucleophilic substitutions: The amide nitrogen can act as a nucleophile in reactions with electrophiles.

- Dehydration: Under certain conditions, the compound can lose water to form an imine or other derivatives.

- Oxidation: The hydroxymethyl group can be oxidized to form formaldehyde or carboxylic acids.

These reactions highlight the compound's versatility in organic synthesis .

The synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide typically involves several steps:

- Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving suitable precursors.

- Hydroxymethylation: The introduction of the hydroxymethyl group may be conducted using formaldehyde or other hydroxymethylating agents.

- Amidation: Finally, the carboxylic acid derivative can be converted into the corresponding amide through reaction with ammonia or amines.

These methods showcase the compound's accessibility for further research and application development .

1-(Hydroxymethyl)cyclobutanecarboxamide has potential applications in:

- Organic synthesis: As a building block for more complex molecules.

- Pharmaceutical development: Its unique structure may lead to novel drug candidates.

- Material science: Potential use in polymers or other materials due to its chemical stability.

The versatility of this compound makes it valuable for various scientific endeavors .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(Hydroxymethyl)cyclobutanecarboxamide, including:

- Cyclobutane-1-carboxylic acid

- Cyclobutanecarboxamide

- Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Comparison TableCompound Structural Features Unique Aspects 1-(Hydroxymethyl)cyclobutanecarboxamide Hydroxymethyl + amide Potential biological activity Cyclobutane-1-carboxylic acid Carboxylic acid only More acidic properties Cyclobutanecarboxamide Amide only Lacks hydroxyl functionality Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate Hydroxymethyl + ester Different functional group properties

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Hydroxymethyl)cyclobutanecarboxamide | Hydroxymethyl + amide | Potential biological activity |

| Cyclobutane-1-carboxylic acid | Carboxylic acid only | More acidic properties |

| Cyclobutanecarboxamide | Amide only | Lacks hydroxyl functionality |

| Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | Hydroxymethyl + ester | Different functional group properties |

The uniqueness of 1-(Hydroxymethyl)cyclobutanecarboxamide lies in its combination of both hydroxymethyl and amide functionalities, which may provide distinct reactivity and biological properties compared to its analogs .